For example, one study investigated the synthesis of 2-ethyl-3-O-sulphamoyl-estra-1,3,5(10),15-tetraen-17-ol (ESE-15-ol), a derivative of 2-methoxyestradiol, through modifications at the 2' position of estrone. [ [] ] Another study explored the synthesis of 2-ethyl-3-O-sulphamoyl-estra-1,3,5(10)16-tetraene (C12) through similar modifications. [ [] ] These syntheses often involve multi-step processes, utilizing various reagents and reaction conditions specific to the desired modifications.
For instance, the crystal and molecular structure of 3-methoxy-1′β-methyl-1,11α-methano-9β-estra-1,3,5(10)-trien-17β-ol, a related steroid, reveals a significantly folded steroid skeleton. [ [] ] This information suggests that (17β)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol may also exhibit a complex three-dimensional structure. Understanding the spatial arrangement of atoms within the molecule is crucial for comprehending its interactions with biological targets.
For example, one study describes the preparation of ethers derived from dimethyl hydroxymalonate and 3-methoxy-1,3,5(10)estratrien-17β-ol. [ [] ] This reaction highlights the reactivity of the 17β-hydroxyl group present in (17β)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol. Further research is needed to fully elucidate its chemical reactivity and potential for derivatization.
Studies on ESE-15-ol, for example, indicate its ability to inhibit carbonic anhydrase activity, interfere with microtubule dynamics by binding to the colchicine binding site of tubulin, and induce autophagy, all of which contribute to its cytotoxic effects on cancer cells. [ [, , , ] ] Further investigation is required to confirm if (17β)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol shares these mechanisms or possesses unique ones.
For instance, ESE-15-ol and similar compounds have demonstrated cytotoxic activity against various cancer cell lines, including breast, lung, and cervical cancer cells. [ [, , , ] ] These findings suggest that (17β)-13-Ethyl-3-methoxygona-1,3,5(10),15-tetraen-17-ol, as a base structure, holds promise for the development of novel anticancer therapies.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: